molecular formula C22H14Br3ClN2O4 B11556880 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11556880
M. Wt: 645.5 g/mol
InChI Key: SANYZIUXFHOQGW-LUOAPIJWSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate is a complex organic compound characterized by its multiple halogen substitutions and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The process begins with the halogenation of phenyl benzoate derivatives, followed by the introduction of the acetamido group through acylation. The final step involves the condensation of the intermediate with the appropriate phenoxy derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and acylation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acetamido group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-nitrophenyl benzoate
  • 2,4-Dichloro-6-[(E)-{[2-(2-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate
  • 2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-fluorophenoxy)acetamido]imino}methyl]phenyl benzoate

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(2-bromo-4-chlorophenoxy)acetamido]imino}methyl]phenyl benzoate is unique due to its specific combination of halogen substitutions and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H14Br3ClN2O4

Molecular Weight

645.5 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H14Br3ClN2O4/c23-15-8-14(21(18(25)9-15)32-22(30)13-4-2-1-3-5-13)11-27-28-20(29)12-31-19-7-6-16(26)10-17(19)24/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

SANYZIUXFHOQGW-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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